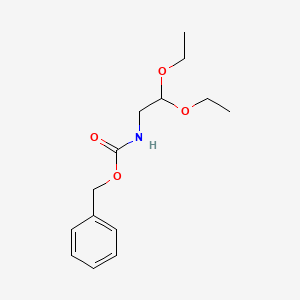

Benzyl 2,2-diethoxyethylcarbamate

Übersicht

Beschreibung

Benzyl 2,2-diethoxyethylcarbamate, also known as benzyl carbamate or simply BzOC2H4NEt2, is a chemical compound with the molecular formula C14H21NO3 . It is a yellow liquid .

Synthesis Analysis

The synthesis of Benzyl 2,2-diethoxyethylcarbamate involves the reaction of aminoacetaldehyde dimethyl acetal with sodium hydroxide and benzyl chloroformate . The reaction is carried out in toluene at 0-20°C for 4 hours .Molecular Structure Analysis

The molecular structure of Benzyl 2,2-diethoxyethylcarbamate is represented by the formula C14H21NO4 . It has a molecular weight of 267.32 g/mol .Physical And Chemical Properties Analysis

Benzyl 2,2-diethoxyethylcarbamate has a density of 1.1±0.1 g/cm3, a boiling point of 391.2±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 64.1±3.0 kJ/mol and a flash point of 190.4±27.9 °C . The index of refraction is 1.499 .Wissenschaftliche Forschungsanwendungen

1. Peptide Synthesis

Benzyl 2,2-diethoxyethylcarbamate is utilized in peptide synthesis due to its role as a powerful acylating agent. It’s frequently used for preparing peptides and their mimetics and conjugates . The compound’s ability to form stable intermediates during the synthesis process makes it invaluable for creating complex peptide structures.

2. Protein-Peptide Interaction Studies

The study of protein-peptide interactions is central to understanding cellular biology. Benzyl 2,2-diethoxyethylcarbamate aids in the synthesis of peptides that can interact with proteins, which is crucial for exploring biological functions and processes .

3. Therapeutic Agent Development

In the development of therapeutic agents, particularly those involving peptides and proteins, Benzyl 2,2-diethoxyethylcarbamate plays a significant role. It helps overcome common drawbacks such as poor bioavailability and limited receptor subtype selectivity by enabling the derivatization of biomolecules .

4. Biological Barrier Crossing Compounds

Low molecular weight peptides synthesized using Benzyl 2,2-diethoxyethylcarbamate can cross biological barriers and are less susceptible to protease attacks. This property is beneficial for the delivery of therapeutic compounds across cell membranes .

5. Chemical Synthesis Intermediates

As an intermediate in chemical synthesis, Benzyl 2,2-diethoxyethylcarbamate is used to create a variety of biologically relevant compounds. Its stability and reactivity make it suitable for synthesizing high-purity peptides and peptide conjugates .

6. Material Science Applications

In material science, Benzyl 2,2-diethoxyethylcarbamate could be explored for the synthesis of novel materials with unique properties. Its chemical structure allows for potential modifications that can lead to the development of new materials with specific functions .

Safety And Hazards

Eigenschaften

IUPAC Name |

benzyl N-(2,2-diethoxyethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4/c1-3-17-13(18-4-2)10-15-14(16)19-11-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBQUFRCXCFAQQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CNC(=O)OCC1=CC=CC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70303439 | |

| Record name | Benzyl (2,2-diethoxyethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70303439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2,2-diethoxyethylcarbamate | |

CAS RN |

60085-61-2 | |

| Record name | 60085-61-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl (2,2-diethoxyethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70303439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclopenta[c]pyrazole-2(4h)-propanenitrile, 3-amino-5,6-dihydro-](/img/structure/B1267076.png)

![Benzyl N-[(diethylcarbamoyl)methyl]carbamate](/img/structure/B1267082.png)